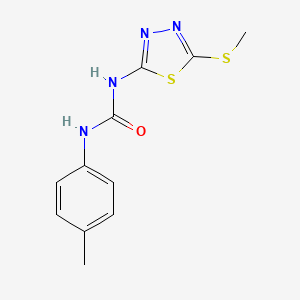

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

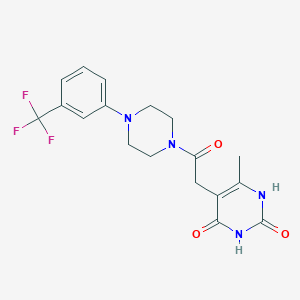

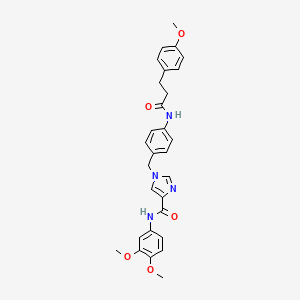

The compound “1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also contains a methylthio group and a p-tolyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, for example, would have a certain shape due to the arrangement of its atoms. The same applies to the other groups in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. For example, the presence of the thiadiazole ring might make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the thiadiazole ring might influence its boiling point, melting point, and solubility .Scientific Research Applications

Synthesis Techniques

- Microwave Irradiation Method : A convenient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, which includes 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, was developed using microwave irradiation. This approach offers better reaction conditions compared to conventional heating, yielding satisfactory results in terms of product yield and time efficiency (Li & Chen, 2008).

Biological Activities

- Diuretic Activity : Studies on 1,3,4-thiadiazole derivatives, including the 5-methyl-substituted variants, have shown significant diuretic activity. These compounds, when evaluated in animal models, showed an increase in urinary excretion of both water and electrolytes, indicating their potential as diuretic agents (Ergena, Rajeshwar, & Solomon, 2022).

Chemical Properties and Applications

- Synthesis of Aza-Uracil Derivatives : Thiadiazol-2-yl urea derivatives have been used in the synthesis of aza-uracil derivatives, showcasing their versatility in organic synthesis. These compounds have been tested for their antimicrobial properties, highlighting their potential use in the development of new antibacterial agents (El‐Barbary, Hafiz, & Abdel-wahed, 2011).

Medicinal Chemistry and Drug Design

- Antimicrobial and Cytotoxic Activities : Novel urea derivatives containing 1,3,4-thiadiazol moieties have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds exhibited promising activity against various bacterial strains and cancer cell lines, indicating their potential application in medicinal chemistry (Shankar et al., 2017).

Safety and Hazards

properties

IUPAC Name |

1-(4-methylphenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS2/c1-7-3-5-8(6-4-7)12-9(16)13-10-14-15-11(17-2)18-10/h3-6H,1-2H3,(H2,12,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVYXVBZEYIXKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2379415.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2379423.png)

![Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2379430.png)

![Dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2379431.png)